molecular formula C14H11BrN2S B384515 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole CAS No. 500279-65-2

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole

Cat. No.: B384515
CAS No.: 500279-65-2
M. Wt: 319.22g/mol
InChI Key: ZSSBJAWIRSHSNP-UHFFFAOYSA-N
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Description

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a thiophene ring and a bromopropenyl group

Scientific Research Applications

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole typically involves the reaction of 2-thiophen-2-ylbenzimidazole with 2-bromoprop-2-enyl bromide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Substituted benzimidazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Saturated alkyl derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the thiophene ring and bromopropenyl group enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoprop-2-enyl)-2-phenylbenzimidazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(2-Bromoprop-2-enyl)-2-methoxybenzene: Lacks the benzimidazole core, featuring a methoxy group instead.

    1-(2-Bromoprop-2-enyl)-2-methylsulfonylimidazole: Contains a methylsulfonyl group instead of a thiophene ring.

Uniqueness

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole is unique due to the presence of both the thiophene ring and the benzimidazole core, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold in drug design and materials science .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S/c1-10(15)9-17-12-6-3-2-5-11(12)16-14(17)13-7-4-8-18-13/h2-8H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBJAWIRSHSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1C3=CC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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